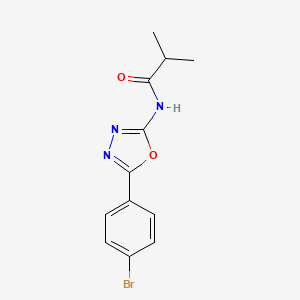![molecular formula C15H18N4O4S B2778660 N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-42-8](/img/structure/B2778660.png)
N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a sulfanyl group, and a benzamide moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the sulfanyl group, and the benzamide moiety. The presence of these groups could confer interesting electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the sulfanyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, for example, could confer rigidity to the molecule, while the sulfanyl group could influence its solubility .Aplicaciones Científicas De Investigación
Nucleic-Acid-Based Drug Development
Summary of the Application
This compound has been used in the development of 2’-modified nucleic acids, which are of interest in nucleic-acid-based drug development . The compound’s steric control ‘gate’ in an archaeal DNA polymerase has been engineered to reduce steric bulk, unlocking the synthesis of 2’-modified RNA oligomers .
Methods of Application
The methods involved the engineering of a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase . This enabled the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt .
Results or Outcomes
The results of this application led to the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs . It also led to the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .
Crystal Structure Analysis
Summary of the Application
The compound has been used in the analysis of crystal structures . The asymmetric unit of the title structure contains one 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate molecule .
Methods of Application
The methods involved the use of X-ray crystallography to determine the crystal structure of the compound . The bond lengths and angles within these moieties are in the expected ranges .
Results or Outcomes
The results of this application provided valuable information about the crystal structure of the compound, which can be useful in various fields such as medicinal chemistry and materials science .
Denture Base Resin Enhancement
Summary of the Application
The compound has been used to enhance the aging resistance and anti-fouling behavior of denture base resin .
Methods of Application
The methods involved the preparation of acrylic resins containing a series of PMEA polymers with various molecular weights (MWs) at different concentrations . The mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated, along with the distribution of PMEA in the resin .
Results or Outcomes
The results showed that resins with low-MW PMEA (2000 g mol −1) (PMEA-1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed . The PMEA-1 resin most effectively inhibited biofilm formation (∼50% reduction in biofilm mass and thickness compared to those of the control) .
Thermoplastic Polyurethane Development
Summary of the Application
The compound has been used in the development of thermoplastic polyurethane .
Methods of Application
The methods involved the synthesis of PMEA-based polyurethane (PU) by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Results or Outcomes
The results showed that the storage modulus and the melting temperature of PMEA-based PU significantly increased as the molecular weight of PMEA-based PU increased . This enhancement in the properties could be due to the formation of an ordered structure in PMEA-based PU .
Group-Transfer Polymerization
Summary of the Application
The compound has been used in group-transfer polymerization .
Methods of Application
The methods involved the group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .
Results or Outcomes
The results showed that the polymerization proceeded in a controlled/living manner to provide poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) and PMOEAm with the SKA residue at the α-chain end .
Thermoresponsive Non-Ionic Polymer
Summary of the Application
The compound has been used in the synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer .
Methods of Application
The methods involved the synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide) by reversible addition fragmentation transfer (RAFT) polymerization .
Results or Outcomes
The results showed that this tertiary polyacrylamide is thermoresponsive exhibiting a lower critical solution temperature (LCST)–type phase transition .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-8-7-16-12(20)10-24-15-19-18-13(23-15)9-17-14(21)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTGEDFMFUSIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)
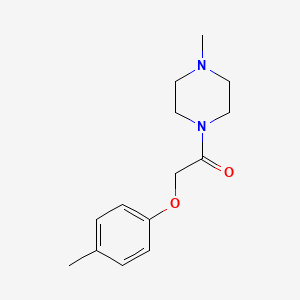
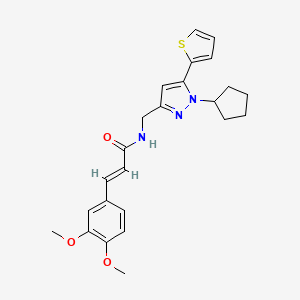
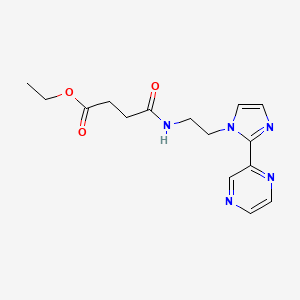
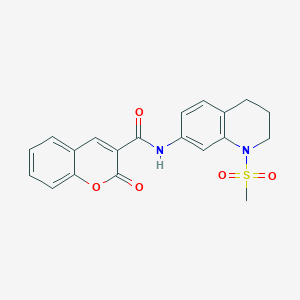
![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
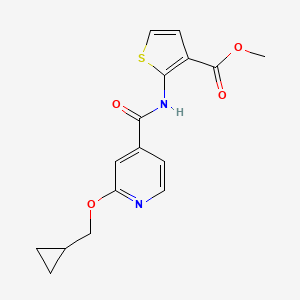
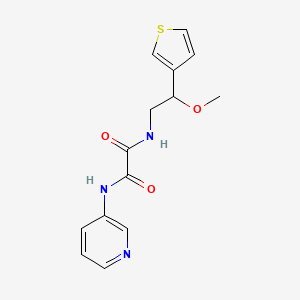
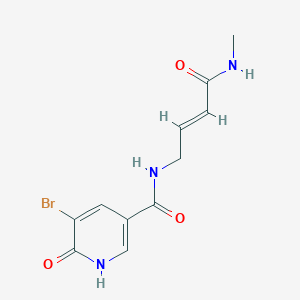
![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)
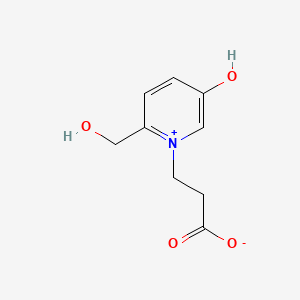
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2778597.png)
![3-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2778599.png)
